Propoxate, (S)-

Description

BenchChem offers high-quality Propoxate, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propoxate, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

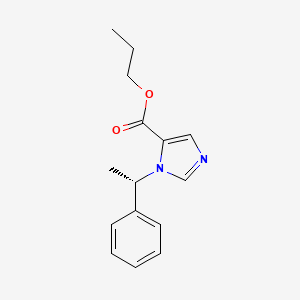

CAS No. |

61045-97-4 |

|---|---|

Molecular Formula |

C15H18N2O2 |

Molecular Weight |

258.32 g/mol |

IUPAC Name |

propyl 3-[(1S)-1-phenylethyl]imidazole-4-carboxylate |

InChI |

InChI=1S/C15H18N2O2/c1-3-9-19-15(18)14-10-16-11-17(14)12(2)13-7-5-4-6-8-13/h4-8,10-12H,3,9H2,1-2H3/t12-/m0/s1 |

InChI Key |

LKGPZAQFNYKISK-LBPRGKRZSA-N |

Isomeric SMILES |

CCCOC(=O)C1=CN=CN1[C@@H](C)C2=CC=CC=C2 |

Canonical SMILES |

CCCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties and Structure of Dextropropoxyphene

Disclaimer: The compound "(S)-Propoxate" is not a recognized chemical entity in scientific literature. This guide pertains to Dextropropoxyphene , a well-documented synthetic opioid analgesic with an (S) configuration at one of its chiral centers. It is presumed that the user's query intended to refer to this compound, given the context of drug development.

Executive Summary

Dextropropoxyphene is a synthetic opioid analgesic, structurally related to methadone, that was previously used for the management of mild to moderate pain.[1][2] The analgesic effects are attributed specifically to the dextrorotatory isomer, (2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate.[3][4] It functions primarily as a weak agonist at µ-opioid receptors in the central nervous system (CNS), leading to pain relief.[1][3] The drug has been withdrawn from markets in Europe and the United States due to concerns over cardiotoxicity and the risk of fatal overdose.[1][3] This document provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for an audience of researchers and drug development professionals.

Chemical and Structural Properties

Dextropropoxyphene is the (2S,3R) enantiomer of propoxyphene.[3] Its analgesic activity resides almost exclusively in this dextrorotatory isomer, while the levorotatory isomer, levopropoxyphene, possesses antitussive properties.[2][5]

Chemical Structure

The chemical structure of Dextropropoxyphene is presented below:

Figure 1: Skeletal formula of dextropropoxyphene.[10]

Physicochemical Properties

A summary of the key physicochemical properties of Dextropropoxyphene is provided in the table below. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference(s) |

| Physical Form | White to off-white crystalline powder | [11] |

| Melting Point | 75-76 °C | [8][9] |

| pKa | 6.3 (50% aq EtOH) (Uncertain), 9.06 (Basic) | [8][12] |

| LogP | 4.4 | [9] |

| Water Solubility | 0.00419 mg/mL | [7] |

| Specific Rotation (α) | +67.3° (c = 0.6 in chloroform) | [8] |

| Stability | The hydrochloride salt is stable in solution at pH 2 to 3.5. | [12] |

Pharmacology and Mechanism of Action

Dextropropoxyphene exerts its analgesic effects primarily through its interaction with the opioid receptor system.

Primary Mechanism: Opioid Receptor Agonism

Dextropropoxyphene is a weak agonist at the µ (mu), κ (kappa), and δ (delta) opioid receptors in the CNS, with a primary affinity for the µ-opioid receptor (MOR or OP3).[5][13][14] The binding of dextropropoxyphene to these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular events:

-

G-Protein Activation: Receptor binding stimulates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the G-protein complex.[5][13]

-

Inhibition of Adenylate Cyclase: The activated G-protein inhibits the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[13][15]

-

Modulation of Ion Channels: This signaling cascade results in the closing of N-type voltage-gated calcium channels and the opening of calcium-dependent inwardly rectifying potassium channels.[3][13]

-

Neuronal Hyperpolarization: The modulation of ion channels leads to hyperpolarization of the neuronal membrane, reducing neuronal excitability.[3][13]

-

Inhibition of Neurotransmitter Release: Consequently, the release of nociceptive (pain-signaling) neurotransmitters such as Substance P, GABA, dopamine, acetylcholine, and noradrenaline is inhibited.[13][15]

This net effect is a reduction in the transmission of pain signals and an altered perception of pain.[13]

Secondary Mechanisms

In addition to its opioid receptor activity, dextropropoxyphene has been shown to exhibit other pharmacological actions:

-

Nicotinic Acetylcholine Receptor Antagonism: It acts as a potent, noncompetitive antagonist of the α₃β₄ neuronal nicotinic acetylcholine receptor.[1][3]

-

Serotonin Reuptake Inhibition: It is also a weak serotonin reuptake inhibitor.[1][3]

These secondary mechanisms may contribute to its overall pharmacological profile and side effects.

Caption: Dextropropoxyphene's primary mechanism of action via μ-opioid receptor signaling.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of dextropropoxyphene is characterized by good oral absorption, extensive metabolism, and a long half-life of its active metabolite.

| Parameter | Value / Description | Reference(s) |

| Absorption | Well absorbed orally. | [16][17] |

| Bioavailability | ~40% due to significant first-pass metabolism. | [16][18] |

| Protein Binding | ~78% | [17] |

| Metabolism | Extensively metabolized in the liver, primarily via N-demethylation by the cytochrome P450 enzyme CYP3A4 to its major active metabolite, norpropoxyphene. | [13][18][19] |

| Elimination Half-Life | Dextropropoxyphene: 6-12 hours. Norpropoxyphene: 30-36 hours. | [16][17] |

| Excretion | Primarily excreted in the urine as norpropoxyphene (free or conjugated). Approximately 20-25% of an administered dose is excreted within 48 hours. | [5][13] |

The long half-life of the cardiotoxic metabolite, norpropoxyphene, is a significant factor in the drug's safety profile, particularly with repeated dosing or in patients with renal impairment.[4][20]

Experimental Protocols

This section details methodologies for key experiments used to characterize the properties and effects of dextropropoxyphene.

Opioid Receptor Binding Assay

This protocol is a standard method to determine the affinity of a compound for opioid receptors.

-

Objective: To quantify the binding affinity (Ki) of dextropropoxyphene for µ, δ, and κ opioid receptors.

-

Methodology:

-

Membrane Preparation: Brain tissue (e.g., from mice or rats) is homogenized in a buffered solution and centrifuged to isolate cell membranes rich in opioid receptors.[14]

-

Radioligand Binding: The membranes are incubated with a specific radiolabeled ligand for each receptor type (e.g., ³H-DAMGO for µ, ³H-DPDPE for δ, ³H-U69,593 for κ) in the presence of varying concentrations of dextropropoxyphene.

-

Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of dextropropoxyphene that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

-

-

Results: Studies have shown that dextropropoxyphene is µ-selective but does not significantly differentiate between κ- and δ-sites.[14] A study in mouse brain membranes reported a Kd of 40 µM for a specific binding site.[14]

In Vivo Analgesia Assay (Mouse Hot Plate Test)

This is a classic test to evaluate the analgesic efficacy of a compound in an animal model.

-

Objective: To assess the analgesic effect of dextropropoxyphene by measuring the latency of a pain response to a thermal stimulus.

-

Methodology:

-

Animal Acclimation: Mice are acclimated to the testing environment and the hot plate apparatus.

-

Baseline Measurement: Each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C), and the time until a nociceptive response (e.g., paw licking, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

-

Drug Administration: Mice are administered dextropropoxyphene (or a vehicle control) via a specific route (e.g., oral gavage, intraperitoneal injection).

-

Post-treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), the hot plate latency is measured again.

-

Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Dose-response curves can be generated to determine the ED₅₀ (the dose that produces 50% of the maximum effect).

-

-

Expected Outcome: Dextropropoxyphene administration is expected to produce a dose-dependent increase in hot plate latency, indicating an analgesic effect.[21]

Caption: A generalized workflow for the preclinical evaluation of analgesic compounds.

Synthesis Overview

The synthesis of dextropropoxyphene typically involves a multi-step process:

-

Mannich Reaction: Phenylpropenyl ketone reacts with a secondary amine to form an aminoketone, beta-dimethylaminobutyrophenone.[22]

-

Resolution: The racemic aminoketone is resolved using a chiral acid, such as tartaric acid, to isolate the desired stereoisomer.[23][24]

-

Grignard Reaction: The resolved aminoketone is reacted with benzylmagnesium chloride. This Grignard reaction adds the benzyl group and forms the precursor alcohol, known as d-oxyphene.[23][24]

-

Acylation (Esterification): The d-oxyphene is then acylated using propionic anhydride or propionyl chloride to form the final dextropropoxyphene ester.[24]

-

Salt Formation: The free base can be converted to a salt, such as the hydrochloride or napsylate, for pharmaceutical formulation.[24]

Conclusion

Dextropropoxyphene is a weak opioid agonist with a well-defined chemical structure and mechanism of action. Its analgesic properties are mediated primarily through the µ-opioid receptor. While it has demonstrated efficacy for mild to moderate pain, its use has been largely discontinued due to a narrow therapeutic index and significant safety concerns, particularly cardiotoxicity associated with its metabolite, norpropoxyphene. The information and protocols detailed in this guide provide a technical foundation for researchers in the field of analgesic drug development, highlighting the key chemical and pharmacological characteristics of this compound.

References

- 1. Dextropropoxyphene - Wikipedia [en.wikipedia.org]

- 2. ctdbase.org [ctdbase.org]

- 3. dextropropoxyphene | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Dextropropoxyphene Hydrochloride | C22H30ClNO2 | CID 15424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmacompass.com [pharmacompass.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. chembk.com [chembk.com]

- 9. Dextropropoxyphene-M | C22H29NO2 | CID 25137868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. File:Dextropropoxyphene structure.svg - Wikimedia Commons [commons.wikimedia.org]

- 11. cymitquimica.com [cymitquimica.com]

- 12. Propoxyphene | C22H29NO2 | CID 10100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Affinities of some common opioid analgesics towards four binding sites in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Facebook [cancer.gov]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. medsafe.govt.nz [medsafe.govt.nz]

- 19. Destropropossifene | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 20. Propoxyphene (dextropropoxyphene): a critical review of a weak opioid analgesic that should remain in antiquity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effect of repeated oral propoxyphene administration on analgesia, toxicity and microsomal metabolism in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. DEXTROPROPOXYPHENE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 23. Dextropropoxyphene hydrochloride – All About Drugs [allfordrugs.com]

- 24. WO1990014331A1 - Method of preparing d-propoxyphene - Google Patents [patents.google.com]

(S)-Propoxate: A Deep Dive into its Neurotoxic Mechanism in the Fish Central Nervous System

Introduction

Propoxur is a non-systemic carbamate insecticide that exerts its toxic effects by interfering with the nervous system.[1][2] Like other carbamates, its primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in synaptic transmission.[1][3][4] Propoxur is a chiral compound, existing as two stereoisomers or enantiomers: (S)-propoxur and (R)-propoxur. While the toxicity of the racemic mixture has been studied, the specific contribution and mechanism of each enantiomer, particularly in non-target organisms like fish, are not well-documented. This guide will explore the inferred mechanism of action of (S)-propoxur in the fish CNS, drawing upon the established pharmacology of racemic propoxur and the principles of stereochemistry in pesticide toxicology.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The principal mechanism of neurotoxicity for propoxur is the reversible inhibition of acetylcholinesterase (AChE).[1][3][4]

Signaling Pathway of Acetylcholinesterase Inhibition by (S)-Propoxate

Caption: Inferred signaling pathway of (S)-Propoxate-induced acetylcholinesterase inhibition in a fish cholinergic synapse.

In a healthy cholinergic synapse, the neurotransmitter acetylcholine (ACh) is released from the presynaptic neuron and binds to acetylcholine receptors (AChRs) on the postsynaptic neuron, propagating a nerve signal. To terminate the signal, ACh is rapidly hydrolyzed into choline and acetate by AChE.

(S)-Propoxate, as a carbamate, is inferred to act as a competitive inhibitor of AChE. It carbamylates the serine hydroxyl group in the active site of the enzyme, forming a transient covalent bond. This inhibition is reversible, but the rate of decarbamylation is significantly slower than the hydrolysis of acetylcholine.[5] The resulting accumulation of ACh in the synaptic cleft leads to continuous stimulation of AChRs, causing hyperexcitability of the nervous system. This manifests as tremors, convulsions, paralysis, and ultimately, death in target organisms.[1]

While direct evidence for the enantioselectivity of propoxur's AChE inhibition is scarce, studies on other chiral carbamates and organophosphates often show that one enantiomer is significantly more potent than the other. It is plausible that the (S)-enantiomer of propoxur has a higher affinity for the AChE active site due to a more favorable stereochemical fit, making it the more toxicologically active isomer.

Secondary Mechanism: Oxidative Stress

Exposure to propoxur has been shown to induce oxidative stress in fish.[6] This is considered a secondary mechanism of toxicity that can contribute to cellular damage in the central nervous system.

Logical Relationship of (S)-Propoxate Induced Oxidative Stress

Caption: Inferred pathway of (S)-Propoxate-induced oxidative stress in fish neurons.

The metabolism of propoxur can lead to the generation of reactive oxygen species (ROS). An overproduction of ROS can overwhelm the fish's endogenous antioxidant defense systems, such as glutathione (GSH), leading to a state of oxidative stress. This can result in damage to vital cellular components, including lipids (lipid peroxidation), proteins, and DNA, ultimately contributing to neuronal cell death.

Quantitative Data

Direct quantitative data for (S)-propoxur in fish is unavailable. The following table summarizes toxicity data for racemic propoxur in selected fish species. It is crucial to note that these values represent the combined action of both enantiomers.

| Parameter | Species | Value | Reference |

| 96-hour LC50 | Rainbow trout (Oncorhynchus mykiss) | 3.7 mg/L | [7] |

| 96-hour LC50 | Bluegill sunfish (Lepomis macrochirus) | 6.6 mg/L | [7] |

| I50 (AChE) | Human Erythrocyte | 4.6 x 10-7 M | [1] |

| I50 (AChE) | Human Plasma | 2.3 x 10-5 M | [1] |

LC50 (Lethal Concentration, 50%) is the concentration of a chemical which kills 50% of a test population. I50 (Inhibitory Concentration, 50%) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the neurotoxic mechanism of (S)-propoxur in fish.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is adapted from standard methods for measuring AChE activity in fish brain tissue.

Experimental Workflow for AChE Inhibition Assay

Caption: A typical experimental workflow for determining acetylcholinesterase inhibition in fish brain tissue.

-

Fish Exposure: Expose fish to a range of concentrations of (S)-propoxur and a control (vehicle only) for a specified duration (e.g., 96 hours).

-

Tissue Preparation:

-

Euthanize fish and immediately dissect the brain on ice.

-

Weigh the brain tissue and homogenize it in 10 volumes of ice-cold 0.1 M phosphate buffer (pH 7.4).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

-

Collect the supernatant (S9 fraction) which contains the AChE enzyme.

-

-

AChE Activity Measurement (Ellman's Method):

-

Prepare a reaction mixture containing the brain supernatant, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and phosphate buffer in a 96-well plate.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of change is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the percentage of AChE inhibition for each (S)-propoxur concentration relative to the control group.

-

Determine the IC50 value (the concentration of (S)-propoxur that causes 50% inhibition of AChE activity).

-

Oxidative Stress Biomarker Assays

These protocols measure markers of oxidative stress in fish brain tissue.

-

Tissue Preparation: Prepare brain homogenates as described in the AChE assay protocol.

-

Lipid Peroxidation (TBARS Assay):

-

Measure the levels of malondialdehyde (MDA), a product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

-

Incubate the brain homogenate with thiobarbituric acid (TBA) at high temperature and acidic conditions.

-

Measure the absorbance of the resulting pink-colored complex at 532 nm.

-

-

Glutathione (GSH) Assay:

-

Measure the levels of reduced glutathione (GSH), a key antioxidant.

-

Use a commercially available kit or a method based on the reaction of GSH with DTNB to form a yellow-colored product, and measure the absorbance at 412 nm.

-

Conclusion

The primary mechanism of action of (S)-propoxur in the fish central nervous system is inferred to be the reversible inhibition of acetylcholinesterase, leading to cholinergic neurotoxicity. It is plausible that the (S)-enantiomer is the more potent inhibitor of AChE compared to the (R)-enantiomer, although this requires experimental verification. A secondary mechanism involving the induction of oxidative stress may also contribute to the overall neurotoxicity. Further research is imperative to elucidate the specific enantioselective effects of propoxur and to fully characterize the neurotoxicological profile of its individual enantiomers in fish. This knowledge is crucial for accurate environmental risk assessment and the development of more selective and safer pesticides.

References

- 1. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]

- 2. Propoxur-induced acetylcholine esterase inhibition and impairment of cognitive function: attenuation by Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Propoxur | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pesticide effects on fish cholinesterase variability and mean activity: A meta-analytic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurotoxicity in acute and repeated organophosphate exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Propoxur - Wikipedia [en.wikipedia.org]

Discovery and developmental history of (S)-Propoxate

An In-Depth Technical Guide to the Discovery and Developmental History of (S)-Propoxate

Disclaimer: Publicly available information specifically detailing the discovery, development, and pharmacological properties of (S)-Propoxate is limited. This guide provides a comprehensive overview based on the available data for racemic propoxate and its close structural and functional analogue, etomidate. The stereospecific information for (S)-Propoxate is largely inferred from the well-documented stereoselectivity of etomidate and other chiral imidazole-based anesthetics.

Introduction

Propoxate, chemically known as propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, is a chiral imidazole derivative.[1] It is structurally related to the well-known intravenous anesthetic agent, etomidate.[1] Like etomidate, propoxate possesses a chiral center, and therefore, exists as two enantiomers: (S)-Propoxate and (R)-Propoxate.[2] In the field of pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties.[3] For many anesthetic agents, one enantiomer is often responsible for the desired therapeutic effect, while the other may be less active or contribute to undesirable side effects.[4] In the case of etomidate, the (R)-enantiomer is a potent hypnotic, whereas the (S)-enantiomer is significantly less active.[5][6] By analogy, it is hypothesized that (S)-Propoxate is the pharmacologically active enantiomer responsible for the anesthetic effects of the racemic mixture.

This technical guide aims to provide a detailed overview of the discovery and developmental history of (S)-Propoxate, drawing upon available literature for the racemic compound and its analogues to present a complete picture for researchers, scientists, and drug development professionals.

Discovery and Developmental History

Propoxate was first synthesized as part of a broader exploration of N-substituted imidazole carboxylates, a class of compounds that includes etomidate.[4][7][8] Initially, these compounds were investigated for their potential as hypnotic agents.[2] While etomidate was successfully developed for human use, propoxate found its niche as an anesthetic for cold-blooded vertebrates, particularly fish, in research and aquaculture settings.[1]

The development of single-enantiomer drugs from existing racemates is a common strategy in pharmaceutical development to improve the therapeutic index of a drug by isolating the active enantiomer and eliminating the less active or potentially harmful one.[3] Although specific documentation on the development of (S)-Propoxate is not widely published, the rationale for its investigation is based on the profound stereoselectivity observed with etomidate. The (R)-enantiomer of etomidate is approximately 10-fold more potent than its (S)-enantiomer as a hypnotic agent.[6] This significant difference in potency strongly suggests that a similar stereoselectivity exists for propoxate, making (S)-Propoxate the primary target for development as a potentially more potent and safer anesthetic.

Stereospecific Synthesis of (S)-Propoxate

A detailed experimental protocol for the stereospecific synthesis of (S)-Propoxate is not explicitly available in the public literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of chiral 1-substituted imidazole derivatives and etomidate analogues.[9] The key to a stereospecific synthesis is the use of a chiral starting material, in this case, (S)-1-phenylethylamine.

Proposed Experimental Protocol

Step 1: Synthesis of Propyl 1H-imidazole-5-carboxylate This intermediate can be prepared through various established methods for imidazole synthesis. A common approach involves the reaction of a diaminomaleonitrile derivative with an appropriate orthoester, followed by hydrolysis and esterification.

Step 2: N-Alkylation with (S)-1-Phenylethylamine The crucial stereospecific step involves the N-alkylation of the imidazole ring with a chiral amine.

-

To a solution of propyl 1H-imidazole-5-carboxylate (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base such as sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the imidazolide anion.

-

To this mixture, add a solution of a chiral leaving group-substituted phenylethyl derivative, such as (R)-1-phenylethyl bromide or tosylate (1.2 equivalents). The use of the (R)-halide will result in the (S)-product due to the nature of the chiral center designation.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (S)-Propoxate.

Step 3: Chiral Purity Analysis The enantiomeric excess of the final product should be determined using chiral HPLC or capillary electrophoresis.

Synthesis Workflow Diagram

References

- 1. zora.uzh.ch [zora.uzh.ch]

- 2. Clinical and Molecular Pharmacology of Etomidate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrated workflow for the identification of new GABAA R positive allosteric modulators based on the in silico screening with further in vitro validation. Case study using Enamine's stock chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KR20160089516A - N-substituted imidazole carboxylic ester chiral compound containing ether side chain, preparation method and application - Google Patents [patents.google.com]

- 5. Analogues of Etomidate: Modifications Around Etomidate’s Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Etomidate - Wikipedia [en.wikipedia.org]

- 7. WO2015096551A1 - N-substituted imidazole carboxylic ester chiral compound containing ether side chain, preparation method and application - Google Patents [patents.google.com]

- 8. EP3088394B1 - Chiral methoxyethyl etomidate compound, its prepartion and application as anesthesia - Google Patents [patents.google.com]

- 9. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Primary Research Applications of (S)-Propoxate

Introduction

The query for "(S)-Propoxate" presents a significant ambiguity within chemical and pharmacological literature, as the term can refer to one of two distinct chiral compounds. This guide addresses both possibilities to provide a comprehensive resource for researchers, scientists, and drug development professionals.

-

Propoxate (R7464) is an imidazole-based anesthetic, chemically identified as propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate[1][2][3][4]. As it possesses a chiral center, it exists as (S)- and (R)-enantiomers. Research on this compound is limited and often refers to the racemic mixture.

-

Levopropoxyphene is the (2R,3S)-stereoisomer of the compound propoxyphene, which is distinct from the imidazole-based Propoxate[5][6]. While its counterpart, dextropropoxyphene, is an opioid analgesic, levopropoxyphene is primarily researched for its antitussive (cough suppressant) properties[5][7][8].

This document will first detail the research applications of the lesser-known (S)-enantiomer of Propoxate (R7464), drawing heavily on its relationship with the well-studied anesthetic etomidate. Subsequently, it will provide a thorough examination of Levopropoxyphene, a more extensively documented compound that may be what is intended by the query.

Part 1: (S)-Propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate

Propoxate is a structural analog of the intravenous anesthetic agent etomidate[2][9]. Like etomidate, it is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor[9][10][11]. While research on the specific enantiomers of Propoxate is scarce, the stereoselective effects of etomidate provide a strong inferential basis for the potential research applications of (S)-Propoxate.

Primary Research Applications

The primary research applications for racemic Propoxate have been as a potent and rapidly acting anesthetic for fish and other cold-blooded vertebrates[2][12]. Its high solubility and potency at low concentrations make it a subject of interest in aquaculture and aquatic animal research[12].

For the specific (S)-enantiomer , the research applications are largely theoretical and based on analogy to etomidate:

-

Investigating Stereoselectivity at the GABA-A Receptor: The anesthetic effects of etomidate are almost exclusively due to the R(+) isomer, which is significantly more potent at enhancing GABA-induced currents than the S(-) isomer[13]. A primary research application of (S)-Propoxate would be to conduct similar comparative studies to characterize the stereospecific binding and modulation of GABA-A receptors by this analog. Such research is crucial for understanding the molecular architecture of the anesthetic binding pocket on the receptor.

-

Tool for Probing Anesthetic Mechanisms: By comparing the physiological and molecular effects of the potent (likely R) and less potent (likely S) enantiomers, researchers can dissect the specific molecular interactions required for hypnosis from off-target effects. For instance, studies with etomidate enantiomers have confirmed that the GABA-A receptor is the central target for its anesthetic action, as both isomers were equally effective at disrupting lipid bilayers, an alternative but now discounted theory of anesthetic action[13]. (S)-Propoxate could be used in similar control experiments.

-

Drug Development and Optimization: The development of etomidate analogs aims to retain its favorable hemodynamic stability while eliminating its side effect of adrenocortical suppression[9][14]. Research into the enantiomers of novel analogs like Propoxate is a critical step in this process. Understanding the stereochemical requirements for both the desired hypnotic effects and the undesired side effects can guide the synthesis of safer and more effective anesthetic agents.

Mechanism of Action: GABA-A Receptor Modulation

Propoxate, like etomidate, is believed to act as a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor complex, increasing the receptor's affinity for its endogenous ligand, GABA[10][13]. This enhancement of GABAergic neurotransmission leads to increased chloride ion influx, hyperpolarization of the neuron, and subsequent inhibition of neuronal firing, producing hypnosis and anesthesia[9][10].

Caption: Predicted GABA-A receptor modulation by Propoxate enantiomers.

Quantitative Data

Specific quantitative data for (S)-Propoxate is not available in the reviewed literature. The table below summarizes the known properties of the racemic mixture.

| Property | Data | Reference |

| Chemical Name | propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate | [2] |

| Molecular Formula | C₁₅H₁₈N₂O₂ | [2] |

| Molecular Weight | 258.32 g/mol | [12] |

| CAS Number (Racemate) | 7036-58-0 | [2] |

| Primary Action | Anesthetic, GABA-A receptor positive allosteric modulator | [10] |

| Primary Use | Anesthetic in cold-blooded vertebrates | [12] |

| ED₅₀ (Mice, i.v.) | ~4.8 mg/kg (for loss of righting reflex) | [10] |

| Anesthetic Dose (Rats) | 3–6 mg/kg | [10] |

| Anesthetic Dose (Dogs) | 2–4 mg/kg (i.v., duration 5-10 minutes) | [10] |

Part 2: Levopropoxyphene

Levopropoxyphene is the levorotatory stereoisomer of propoxyphene, with the specific configuration (2R,3S)-4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate[5][6]. Unlike its enantiomer, dextropropoxyphene, which is an opioid analgesic, levopropoxyphene has negligible analgesic activity but demonstrates useful antitussive effects[5][8][15]. It was formerly marketed for the relief of non-productive cough[6][7].

Primary Research Applications

-

Antitussive Mechanism Research: The primary application of levopropoxyphene in research is as a tool to study the mechanisms of cough suppression. As a centrally acting antitussive, it helps in understanding the neural pathways that control the cough reflex[15][16]. Its action is distinct from its analgesic counterpart, allowing for the separation of antitussive and analgesic pathways.

-

Opioid Receptor Studies: Although its primary mechanism is not fully elucidated in the context of modern receptor pharmacology, it is understood to act on mu-opioid receptors to suppress the cough reflex[6][7]. Research with levopropoxyphene can contribute to understanding the specific subtypes and downstream signaling of opioid receptors involved in cough modulation, as distinct from analgesia and respiratory depression.

-

Local Anesthetic Action: Levopropoxyphene also possesses some local anesthetic properties, which may contribute to its overall effect and can be a separate area of investigation[15][16].

Experimental Protocols

While specific, detailed protocols for modern research are not available in the search results (as the drug is largely discontinued), historical and animal studies would follow a general workflow for evaluating antitussive agents.

Caption: General experimental workflow for antitussive agent evaluation.

Mechanism of Action: Cough Reflex Suppression

Levopropoxyphene acts centrally to suppress the cough reflex. While it is an opioid, its binding and action differ from classic opioid analgesics. It elevates the threshold for the cough reflex in the medulla oblongata, but without providing significant pain relief.

Quantitative Data: Comparison of Propoxyphene Enantiomers

The distinct pharmacological profiles of the propoxyphene enantiomers are a classic example of stereoselectivity in drug action.

| Feature | Levopropoxyphene ((2R,3S)-isomer) | Dextropropoxyphene ((2S,3R)-isomer) | Reference(s) |

| Primary Activity | Antitussive (Cough Suppressant) | Opioid Analgesic (Pain Relief) | [5][8] |

| Analgesic Effect | Negligible / None | Mild to moderate | [5][15] |

| Mechanism | Central cough reflex suppression | Mu-opioid receptor agonist | [6][7] |

| Clinical Use | Formerly for non-productive cough | Formerly for mild to moderate pain | [6] |

| Binding | Binds poorly to sigma-1 receptor | Binds to opioid receptors | [5] |

Synthesis Overview

The synthesis of propoxyphene produces a racemic mixture that must then be resolved to separate the enantiomers. The general synthetic route involves several key steps:

-

Mannich Reaction: Propiophenone reacts with formaldehyde and dimethylamine to form the corresponding aminoketone.

-

Grignard Reaction: The resulting ketone is treated with benzylmagnesium bromide to produce an amino alcohol intermediate.

-

Esterification: The alcohol is esterified using propionic anhydride to yield the final propoxyphene compound (as a racemic mixture).

-

Resolution: The d- and l- isomers (dextro- and levo-) are separated from the racemic mixture.

Caption: Simplified synthesis pathway for propoxyphene enantiomers.

The term "(S)-Propoxate" is ambiguous. If referring to the imidazole anesthetic, its research is nascent, and studies on the (S)-enantiomer would likely focus on stereoselective interactions with the GABA-A receptor, using it as a tool to probe anesthetic mechanisms. If referring to the antitussive agent Levopropoxyphene, there is a more established, albeit dated, body of research concerning its use in studying the cough reflex. For future research and clarity, it is imperative to use precise chemical identifiers (IUPAC name or CAS number) to distinguish between these fundamentally different compounds.

References

- 1. Propoxate [medbox.iiab.me]

- 2. Propoxate - Wikipedia [en.wikipedia.org]

- 3. Propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate | C15H18N2O2 | CID 65591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Levopropoxyphene - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. youtube.com [youtube.com]

- 8. alchetron.com [alchetron.com]

- 9. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buy Propoxate | 7036-58-0 | >98% [smolecule.com]

- 13. Stereoselective effects of etomidate optical isomers on gamma-aminobutyric acid type A receptors and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Levopropoxyphene | C22H29NO2 | CID 200742 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of (S)-Propoxate in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-Propoxate, a short-acting anesthetic agent. The document is intended to serve as a valuable resource for laboratory professionals engaged in research and development involving this compound.

Introduction to (S)-Propoxate

(S)-Propoxate is the (S)-enantiomer of Propoxate, a compound structurally related to the intravenous anesthetic etomidate.[1] It has been investigated for its potent hypnotic and anesthetic properties.[2] Understanding the solubility of (S)-Propoxate in various laboratory solvents is a critical first step in preclinical and formulation development, influencing everything from in vitro assay design to the development of potential dosage forms.

Solubility Profile of (S)-Propoxate

The solubility of an active pharmaceutical ingredient (API) is a key physicochemical property that affects its dissolution rate, bioavailability, and overall therapeutic efficacy. The following table summarizes the available solubility data for Propoxate in common laboratory solvents. It is important to note that specific quantitative solubility data for the (S)-enantiomer is limited in publicly available literature. The data presented is for Propoxate or its enantiomers where specified.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | (S)-Propoxate Solubility | Citation |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Soluble | [3] |

| Acetonitrile | C₂H₃N | 41.05 | ≥ 10 mg/mL (for (+)-Propoxate) | [4] |

| Water | H₂O | 18.02 | High Solubility (qualitative) | [3] |

| Ethanol | C₂H₅OH | 46.07 | Data not available | |

| Methanol | CH₃OH | 32.04 | Data not available | |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Data not available | |

| Acetone | C₃H₆O | 58.08 | Data not available |

Note: The lack of specific quantitative data for several common solvents highlights a gap in the current literature and presents an opportunity for further research. When working with (S)-Propoxate, it is recommended to experimentally determine its solubility in the solvent system relevant to the specific application.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The saturation shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[5][6]

3.1. Principle

An excess amount of the solid compound is added to a specific solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

3.2. Materials and Equipment

-

(S)-Propoxate (solid form)

-

Selected laboratory solvents (e.g., water, ethanol, DMSO)

-

Volumetric flasks

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Vials for sample collection

3.3. Procedure

-

Preparation: Prepare stock solutions of (S)-Propoxate of known concentrations in the chosen solvent to create a calibration curve for the analytical method.

-

Sample Preparation: Add an excess amount of solid (S)-Propoxate to a series of vials containing a known volume of the test solvent. Ensure there is undissolved solid material at the bottom of the vials.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of (S)-Propoxate.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Visualization of Experimental Workflow and Signaling Pathway

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of (S)-Propoxate.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

4.2. Hypothesized Signaling Pathway of (S)-Propoxate

(S)-Propoxate is believed to act as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, similar to etomidate.[2] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.[7][8]

The following diagram depicts the hypothesized signaling pathway.

Caption: Hypothesized GABA-A Receptor Signaling Pathway for (S)-Propoxate.

References

- 1. Frontiers | GABAA Receptors: Post-Synaptic Co-Localization and Cross-Talk with Other Receptors [frontiersin.org]

- 2. medkoo.com [medkoo.com]

- 3. The Two Etomidate Sites in α1β2γ2 GABAA Receptors Contribute Equally and Non-cooperatively to Modulation of Channel Gating - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. researchgate.net [researchgate.net]

- 7. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 8. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Stereospecific Properties of Propoxyphene Enantiomers: (2S,3R)-Dextropropoxyphene vs. (2R,3S)-Levopropoxyphene

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Propoxyphene is a synthetic opioid analgesic that serves as a classic textbook example of stereoisomerism in pharmacology. With two chiral centers, propoxyphene exists as four stereoisomers. The therapeutic activities of interest reside in one pair of enantiomers, which exhibit remarkably distinct and clinically relevant pharmacological profiles. This technical guide elucidates the profound differences between the (2S,3R)-enantiomer, known as dextropropoxyphene, and the (2R,3S)-enantiomer, levopropoxyphene. Dextropropoxyphene is a centrally acting analgesic that functions as a weak µ-opioid receptor agonist.[1][2] In stark contrast, levopropoxyphene is nearly devoid of analgesic effects but possesses antitussive (cough suppressant) properties.[3][4] This document provides a detailed comparison of their mechanisms of action, quantitative pharmacodynamic data, and the experimental methodologies used to characterize these differences, underscoring the critical role of stereochemistry in drug design and molecular recognition at biological targets.

Introduction: The Chemical Basis of Divergent Pharmacology

Propoxyphene, chemically known as 4-(dimethylamino)-3-methyl-1,2-diphenyl-2-butanol propionate, possesses two stereogenic centers, giving rise to four possible stereoisomers.[4] The pharmacological activity is primarily associated with the α-diastereomeric pair of enantiomers.[4] The specific three-dimensional arrangement of these enantiomers dictates their interaction with biological receptors, resulting in completely different therapeutic applications.

It is crucial to use precise nomenclature:

-

(2S,3R)-Propoxyphene: Commonly known as dextropropoxyphene , this is the (+)-enantiomer responsible for analgesic effects.[4][5]

-

(2R,3S)-Propoxyphene: Commonly known as levopropoxyphene , this is the (-)-enantiomer, which functions as an antitussive.[4][5]

This divergence is a direct consequence of the stereospecific requirements of their respective biological targets. The trade names under which these enantiomers were once marketed by Eli Lilly—Darvon for the analgesic and Novrad (Darvon spelled backward) for the antitussive—cleverly reflect this mirror-image relationship in their therapeutic actions.[4]

Stereospecific Pharmacological Profiles

The functional activities of the propoxyphene enantiomers are distinct and non-overlapping, a clear demonstration of molecular recognition.

(2S,3R)-Dextropropoxyphene: The Analgesic

Dextropropoxyphene is a centrally acting opioid agonist indicated for the relief of mild to moderate pain.[1][6] Its analgesic efficacy is considered weak, approximately one-third to one-half that of codeine.[7] The analgesic properties are exclusively attributed to this dextrorotatory isomer.[1][2] In addition to its primary opioid agonist activity, dextropropoxyphene also exhibits non-competitive antagonist activity at the N-methyl-D-aspartate (NMDA) receptor and functions as a weak serotonin reuptake inhibitor.[5][8][9] It possesses little to no antitussive activity.[1]

(2R,3S)-Levopropoxyphene: The Antitussive

Conversely, the (2R,3S) configuration of levopropoxyphene renders it almost completely inactive as an analgesic.[4] However, this enantiomer is an effective, centrally acting antitussive agent used to suppress non-productive coughs.[3][10] Its mechanism is believed to involve modulation of mu-type opioid receptors in the brain to suppress the cough reflex, though its pharmacology is less characterized than its analgesic counterpart.[10] Levopropoxyphene also has a local anesthetic action.[3]

Comparative Data Analysis

The quantitative and qualitative differences between the propoxyphene enantiomers are summarized in the tables below.

Table 1: General and Physicochemical Properties of Propoxyphene Enantiomers

| Property | (2S,3R)-Dextropropoxyphene | (2R,3S)-Levopropoxyphene |

| Common Name | Dextropropoxyphene | Levopropoxyphene |

| Stereochemical Configuration | (2S,3R)[5] | (2R,3S)[5] |

| Primary Therapeutic Use | Opioid Analgesic[1] | Antitussive (Cough Suppressant)[3][11] |

| Trade Name (Historical) | Darvon[4] | Novrad[4] |

Table 2: Comparative Pharmacodynamic Properties

| Parameter | (2S,3R)-Dextropropoxyphene | (2R,3S)-Levopropoxyphene |

| Primary Mechanism | Weak µ-opioid receptor (OPRM1) agonist.[5][8] | Centrally acting antitussive.[3] |

| Other Mechanisms | Non-competitive NMDA receptor antagonist[8][9], weak serotonin reuptake inhibitor.[5] | Local anesthetic action.[3] |

| Analgesic Activity | Yes, for mild to moderate pain.[1] | Negligible to none.[4] |

| Antitussive Activity | Little to none.[1] | Yes.[3][10] |

| µ-Opioid Receptor Binding Affinity (Kᵢ) | >100 nM (classified as a low-affinity binder relative to other opioids).[12] | Not effectively quantified for antitussive action; does not bind effectively to produce analgesia. |

Table 3: Comparative Pharmacokinetic Properties

| Parameter | (2S,3R)-Dextropropoxyphene & (2R,3S)-Levopropoxyphene |

| Absorption | Well absorbed orally.[6] |

| Metabolism | Primarily hepatic via N-demethylation.[8] |

| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4).[8] |

| Major Metabolite | Norpropoxyphene.[3][8] |

| Excretion | Primarily renal (urine).[6] |

Detailed Mechanisms of Action

(2S,3R)-Dextropropoxyphene: Opioid Receptor Signaling

Dextropropoxyphene exerts its analgesic effect by acting as a weak agonist at opioid receptors in the central nervous system (CNS), with a preference for the µ-opioid receptor (also designated OP3).[1][2] The binding of dextropropoxyphene to this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade:

-

G-Protein Activation: Receptor binding stimulates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated Gαi subunit of the heterotrimeric G-protein complex.[2]

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.[5]

-

cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2]

-

Ion Channel Modulation: The reduction in cAMP and the activity of the Gβγ subunit leads to the closing of N-type voltage-gated calcium channels and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1][2]

-

Neuronal Hyperpolarization: The efflux of K⁺ ions results in hyperpolarization of the neuronal membrane, reducing neuronal excitability.[5]

-

Inhibition of Neurotransmitter Release: The combined effects of reduced calcium influx and hyperpolarization inhibit the release of nociceptive (pain-signaling) neurotransmitters such as substance P, GABA, dopamine, and acetylcholine.[1][2]

This cascade ultimately suppresses the transmission of pain signals along ascending pathways.[5]

Caption: Signaling pathway of (2S,3R)-Dextropropoxyphene.

(2R,3S)-Levopropoxyphene: Antitussive Mechanism

The antitussive mechanism of levopropoxyphene is less definitively established but it is known to be a centrally acting agent.[3] Unlike peripherally acting antitussives that target sensory nerves in the respiratory tract, levopropoxyphene is understood to suppress the cough reflex by modulating mu-type opioid receptors within the CNS cough center.[10][13] The specific stereochemistry of the (2R,3S) enantiomer allows for an interaction that suppresses the cough reflex without producing significant analgesia.

Key Experimental Methodologies

The characterization of propoxyphene's stereospecific properties relies on a suite of standard pharmacological assays.

Chiral Resolution

Separating the enantiomers is the first critical step. While modern methods utilize chiral High-Performance Liquid Chromatography (HPLC) with specialized stationary phases, classical resolution techniques were historically important.[14] A common classical approach is:

-

Diastereomeric Salt Formation: The racemic propoxyphene base is reacted with a single, pure enantiomer of a chiral acid (a resolving agent). This reaction forms a pair of diastereomeric salts.

-

Fractional Crystallization: Diastereomers have different physical properties, including solubility. By carefully controlling solvent and temperature conditions, one diastereomeric salt can be selectively crystallized out of the solution.

-

Liberation of Enantiomer: The purified diastereomeric salt is then treated with a base to remove the chiral resolving agent, yielding the pure, single enantiomer of propoxyphene.

In Vitro Characterization: Receptor Binding Assays

To determine the binding affinity (Kᵢ) of each enantiomer for a target receptor, competitive radioligand binding assays are employed. The protocol generally involves the displacement of a high-affinity radiolabeled ligand by the unlabeled test compound (e.g., dextropropoxyphene).

Caption: Experimental workflow for a competitive receptor binding assay.

In Vitro Characterization: Functional Assays (GTPγS Binding)

While binding assays measure affinity, they do not measure functional activity (i.e., whether the compound is an agonist, antagonist, or inverse agonist). The [³⁵S]GTPγS binding assay is a functional assay that measures the first step in G-protein activation.[15][16]

-

Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit.

-

Method: A non-hydrolyzable, radiolabeled analog, [³⁵S]GTPγS, is used in place of GTP.[15] When an agonist like dextropropoxyphene activates the µ-opioid receptor, G-proteins incorporate [³⁵S]GTPγS.[15] Because this analog is not easily hydrolyzed, the signal accumulates.[15] The amount of incorporated radioactivity is measured and is directly proportional to the level of G-protein activation, allowing for the determination of a compound's potency (EC₅₀) and efficacy (Eₘₐₓ).[15]

Logical Relationship and Therapeutic Implications

The stereochemical arrangement of propoxyphene is the definitive factor in its pharmacology. The (2S,3R) configuration of dextropropoxyphene allows for the precise three-dimensional fit into the µ-opioid receptor binding pocket required to induce the conformational change that leads to G-protein activation and subsequent analgesia. The (2R,3S) configuration of levopropoxyphene does not permit this productive interaction for analgesia but allows for a different functional interaction at CNS receptors that mediate the cough reflex.

Caption: Logical relationship of propoxyphene stereoisomers and effects.

Conclusion

The enantiomers of propoxyphene provide a powerful and unambiguous illustration of stereospecificity in drug action. The subtle change in the three-dimensional orientation of atoms at two chiral centers completely separates the desired therapeutic activities, yielding one compound that acts as an analgesic and another that functions as an antitussive. This case underscores the absolute necessity for drug development professionals to consider stereochemistry from the earliest stages of discovery. The synthesis and evaluation of single enantiomers are critical for optimizing therapeutic benefit and minimizing potential off-target effects, as the "inactive" isomer in one context may possess its own distinct and potent biological activity.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Dextropropoxyphene Hydrochloride | C22H30ClNO2 | CID 15424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Levopropoxyphene | C22H29NO2 | CID 200742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Propoxyphene – Chiralpedia [chiralpedia.com]

- 5. dextropropoxyphene | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. youtube.com [youtube.com]

- 7. Dextropropoxyphene - Wikipedia [en.wikipedia.org]

- 8. ClinPGx [clinpgx.org]

- 9. BioKB - Publication [biokb.lcsb.uni.lu]

- 10. youtube.com [youtube.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Levodropropizine: A promising peripherally acting antitussive agent - IP Indian J Immunol Respir Med [ijirm.org]

- 14. researchgate.net [researchgate.net]

- 15. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 16. researchgate.net [researchgate.net]

In-Vitro Activity of (S)-Propoxate on Neuronal Receptors: A Technical Guide Based on the Profile of its Analogue, Etomidate

Introduction

(S)-Propoxate, a propyl ester analogue of Etomidate, is an imidazole-based hypnotic agent.[2] Like Etomidate, it is expected to exert its primary pharmacological effects through the modulation of neuronal receptors in the central nervous system (CNS). The dominant mechanism of action for Etomidate is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the brain.[3][4][5] This guide provides an in-depth overview of the anticipated in-vitro activity of (S)-Propoxate, drawing parallels from the established pharmacology of Etomidate.

Core Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors

Etomidate, and by extension (S)-Propoxate, is a potent positive allosteric modulator of GABA-A receptors.[3][5] This means it binds to a site on the receptor that is distinct from the GABA binding site and enhances the effect of GABA.[3][4] The binding of Etomidate increases the duration of the opening of the chloride (Cl-) ion channel associated with the GABA-A receptor, leading to an increased influx of chloride ions into the neuron.[3] This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing a state of sedation and hypnosis.[6]

The hypnotic activity of Etomidate is stereoselective, with the R-(+)-enantiomer being approximately 10-fold more potent than the S-(-)-enantiomer.[7][8] Given that the user's request specifies (S)-Propoxate, it is important to note that this enantiomer would be expected to be significantly less active than its (R)-counterpart.

Quantitative Data on Etomidate's In-Vitro Activity

The following tables summarize key quantitative data for the in-vitro activity of R-(+)-Etomidate on GABA-A receptors. This data is presented as a proxy for the potential activity of Propoxate enantiomers.

Table 1: Potency of R-(+)-Etomidate in Potentiating GABA-Evoked Currents

| Parameter | Value | Receptor Subtype | Cell System | Reference |

| EC50 | 1.5 µM | α1β3γ2L | Oocytes | [9] |

Table 2: Enantioselectivity of Etomidate in Loss of Righting Reflex Assay

| Enantiomer | Potency Relative to R-(+)-Etomidate | Animal Model | Reference |

| R-(+)-Etomidate | 1 | Mice, Tadpoles | [8] |

| S-(-)-Etomidate | ~0.1 | Mice, Tadpoles | [8] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the in-vitro activity of GABA-A receptor modulators like Etomidate are provided below. These protocols can be adapted for the investigation of (S)-Propoxate.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor. For GABA-A receptors, a common radioligand is [3H]-flunitrazepam.

Objective: To determine the binding affinity (Ki) of (S)-Propoxate for the benzodiazepine binding site on the GABA-A receptor.

Materials:

-

Brain membrane preparations (e.g., from rat cortex)

-

[3H]-flunitrazepam (radioligand)

-

(S)-Propoxate (test compound)

-

Unlabeled flunitrazepam (for non-specific binding determination)

-

Incubation buffer (e.g., Tris-HCl)

-

Scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Prepare brain membranes and resuspend in incubation buffer.

-

In a series of tubes, add a fixed concentration of [3H]-flunitrazepam and varying concentrations of (S)-Propoxate.

-

For total binding, add only [3H]-flunitrazepam.

-

For non-specific binding, add [3H]-flunitrazepam and a high concentration of unlabeled flunitrazepam.

-

Incubate the tubes at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 of (S)-Propoxate, which can then be converted to a Ki value.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is used to measure the ion flow across the membrane of a cell expressing a specific ion channel, allowing for the functional characterization of receptor modulators.

Objective: To determine the effect of (S)-Propoxate on the function of recombinant GABA-A receptors.

Materials:

-

Xenopus laevis oocytes

-

cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2)

-

GABA (agonist)

-

(S)-Propoxate (test compound)

-

Recording solution (e.g., Ringer's solution)

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Microinjection setup

Procedure:

-

Surgically remove oocytes from a female Xenopus laevis.

-

Inject the oocytes with the cRNAs for the GABA-A receptor subunits and incubate for 2-5 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Apply GABA at a sub-maximal concentration (e.g., EC10-EC20) to elicit a baseline current response.

-

Co-apply the same concentration of GABA with varying concentrations of (S)-Propoxate.

-

Record the potentiation of the GABA-evoked current by (S)-Propoxate.

-

Construct a concentration-response curve to determine the EC50 and Emax of (S)-Propoxate's modulatory effect.

Visualizations

The following diagrams illustrate the proposed mechanism of action of (S)-Propoxate and a typical experimental workflow.

Caption: Proposed signaling pathway for (S)-Propoxate at the GABA-A receptor.

Caption: Experimental workflow for characterizing (S)-Propoxate using TEVC.

Conclusion

While direct experimental data for (S)-Propoxate is lacking, the extensive research on its close structural and functional analogue, Etomidate, provides a strong foundation for understanding its likely in-vitro activity on neuronal receptors. (S)-Propoxate is anticipated to be a positive allosteric modulator of GABA-A receptors, with the (S)-enantiomer being significantly less potent than the (R)-enantiomer. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers and drug development professionals interested in the detailed characterization of (S)-Propoxate's effects on neuronal function. Further in-vitro studies are essential to definitively elucidate the specific pharmacological profile of (S)-Propoxate.

References

- 1. Propoxate - Wikipedia [en.wikipedia.org]

- 2. Buy Propoxate | 7036-58-0 | >98% [smolecule.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Exploring Etomidate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 6. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 8. The in vitro and in vivo enantioselectivity of etomidate implicates the GABAA receptor in general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Etomidate and Etomidate Analog Binding and Positive Modulation of γ-Aminobutyric Acid Type A Receptors: Evidence for a State-dependent Cutoff Effect - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of (S)-Propoxate in Fish Models

A comprehensive review of available scientific literature reveals a significant data gap in the understanding of the pharmacokinetic and pharmacodynamic properties of (S)-Propoxate specifically within fish models. Despite the importance of understanding the effects of pharmaceutical compounds in aquatic environments, dedicated research on the (S)-enantiomer of propoxate in fish is not publicly available at this time. Propoxate, an anesthetic agent, has been referenced as being used in fish, but detailed studies on its absorption, distribution, metabolism, excretion, and specific biological effects (pharmacodynamics) in aquatic species are absent from the current body of scientific publications.

This guide, therefore, aims to provide a foundational understanding of the principles of aquatic pharmacology and toxicology, which would be essential for designing and interpreting future studies on (S)-Propoxate in fish. While direct data is unavailable, this document will outline the general methodologies and considerations for such research, drawing parallels from studies on other chiral compounds and anesthetics in fish.

I. General Principles of Pharmacokinetics in Fish

The study of how a fish's body processes a drug is known as pharmacokinetics, which encompasses absorption, distribution, metabolism, and excretion (ADME). These processes in fish are unique due to their aquatic environment and distinct physiology compared to mammals.[1][2][3]

-

Absorption: Fish can absorb substances not only through the gastrointestinal tract (if administered orally) but also directly from the water via their gills and skin.[1] This creates a continuous exposure scenario that can significantly influence the pharmacokinetic profile.[2] Carrier-mediated transport, in addition to passive diffusion, can play a role in the uptake of pharmaceuticals across the gills.[1]

-

Distribution: Once absorbed, a drug is distributed throughout the fish's body via the bloodstream. Factors such as the drug's lipid solubility and the unique blood pH and plasma composition of fish will determine its distribution to various tissues.[1]

-

Metabolism: The liver is the primary site of drug metabolism in fish, similar to mammals, with the goal of transforming lipophilic compounds into more water-soluble (hydrophilic) metabolites that can be easily excreted.[1][4] This biotransformation typically occurs in two phases (Phase I and Phase II).[4] However, fish generally exhibit lower metabolic rates compared to mammals, which can be influenced by factors like water temperature.[1][2][3] As poikilothermic animals, an increase in water temperature can increase their metabolic rate and the activity of drug-metabolizing enzymes.[2][3]

-

Excretion: Metabolites and parent drug compounds are eliminated from the fish's body, primarily through the kidneys (in urine) and the biliary system (in feces). The gills can also be a significant route of excretion for certain compounds.

A diagram illustrating the general workflow for a pharmacokinetic study in fish is provided below.

II. General Principles of Pharmacodynamics in Fish

Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body. For (S)-Propoxate, this would involve understanding its mechanism of action as an anesthetic in fish and identifying any potential side effects or toxicity.

-

Signaling Pathways: Many pharmaceuticals are designed to interact with specific cellular pathways.[5] Without specific research on (S)-Propoxate in fish, it is not possible to delineate the signaling pathways it affects. However, research on other compounds has shown that pharmaceuticals can impact evolutionarily conserved pathways, including those involved in steroid hormone biosynthesis and mitochondrial function.[5]

-

Enantioselectivity: It is crucial to consider that the different enantiomers of a chiral drug can have vastly different pharmacological and toxicological effects.[6] For some chiral pesticides, the toxicity between enantiomers can differ by over 100-fold.[6][7] Therefore, assessing the environmental safety and pharmacological effects of (S)-Propoxate requires studies that specifically investigate this enantiomer, as data from the racemic mixture could be misleading.[7]

The logical relationship for considering enantioselectivity in aquatic toxicity is depicted in the diagram below.

III. Data Presentation and Experimental Protocols

Due to the absence of published studies on the pharmacokinetics and pharmacodynamics of (S)-Propoxate in fish models, no quantitative data can be summarized into tables, and no specific experimental protocols can be provided.

Future research in this area would need to establish and validate analytical methods for detecting (S)-Propoxate in fish plasma and tissues. Subsequent studies would involve controlled administration of the compound to relevant fish species, followed by systematic sample collection and analysis to determine key pharmacokinetic parameters. Pharmacodynamic studies would need to assess the anesthetic efficacy and potential toxicological endpoints.

IV. Conclusion and Future Directions

While there is a clear need to understand the environmental fate and effects of pharmaceuticals like (S)-Propoxate, the current lack of research specific to fish models prevents a detailed analysis of its pharmacokinetics and pharmacodynamics. The scientific community is encouraged to undertake studies to address this knowledge gap. Such research would be invaluable for environmental risk assessment and for ensuring the safe and effective use of propoxate in aquaculture. Future investigations should focus on the enantioselective disposition and effects of propoxate in various fish species, considering the influence of environmental factors such as temperature.

References

- 1. Factors Determining the Susceptibility of Fish to Effects of Human Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Editorial: Aquatic Pharmacology, Volume II: Pharmacokinetics for Aquatic Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. In vitro metabolism of pesticides and industrial chemicals in fish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective aquatic toxicity of current chiral pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Separation and aquatic toxicity of enantiomers of the organophosphorus insecticide trichloronate - PubMed [pubmed.ncbi.nlm.nih.gov]

General Principles of Neuroactive Compound Targeting in Vertebrate Neurons

This guide will therefore provide a general framework for understanding the molecular targets of neuroactive agents in vertebrate neurons, using propofol as a primary example to illustrate the type of data and experimental approaches that would be relevant for a comprehensive analysis of (S)-Propoxate, should such data become available.

Neuroactive compounds exert their effects by interacting with specific molecular targets within the nervous system. These interactions can be broadly categorized as follows:

-

Receptor Modulation: Many neuroactive drugs bind to neurotransmitter receptors, either mimicking the action of the endogenous ligand (agonists) or blocking it (antagonists). They can also bind to allosteric sites on the receptor to modulate its function (positive or negative allosteric modulators).

-

Ion Channel Interaction: Voltage-gated and ligand-gated ion channels are crucial for neuronal excitability.[1] Drugs can physically block the channel pore, alter the channel's gating properties (how it opens and closes), or modulate its activity indirectly.

-

Enzyme Inhibition: Some neuroactive compounds target enzymes involved in neurotransmitter synthesis or degradation, thereby altering neurotransmitter levels in the synapse.

-

Transporter Binding: Reuptake transporters in the presynaptic terminal clear neurotransmitters from the synaptic cleft. Drugs that block these transporters can prolong the action of neurotransmitters.

Molecular Targets of Propofol: An Illustrative Example

Propofol is a widely used intravenous anesthetic, and its primary molecular target is the GABA-A receptor .[2][3]

GABA-A Receptor Modulation

The principal effect of propofol is the potentiation of GABA-A receptor-mediated inhibitory synaptic currents.[2] GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions. When activated by GABA, they cause hyperpolarization of the neuron, making it less likely to fire an action potential. Propofol enhances the effect of GABA, leading to increased inhibition in the central nervous system. This shunting inhibition is a key mechanism of its anesthetic action.[3]

Other Potential Molecular Targets of Propofol

While the GABA-A receptor is the primary target, propofol has been shown to interact with other neuronal targets, which may contribute to its overall pharmacological profile:

-

Voltage-gated sodium channels: Propofol can inhibit these channels, which would further contribute to the suppression of neuronal firing.[2]

-

Potassium channels: Modulation of various potassium channels has also been reported.[2]

Data Presentation: A Template for (S)-Propoxate

Should quantitative data for (S)-Propoxate become available, it would be summarized in tables for clear comparison. The following are examples of tables that would be populated.

Table 1: Binding Affinities of (S)-Propoxate at Vertebrate Neuronal Receptors

| Receptor Subtype | Ligand | Ki (nM) | Species/Tissue | Reference |

| Data for (S)-Propoxate would be presented here. |

Table 2: Functional Potency of (S)-Propoxate at Vertebrate Neuronal Ion Channels

| Channel Subtype | Assay Type | IC50/EC50 (µM) | Effect | Species/Cell Line | Reference |

| Data for (S)-Propoxate would be presented here. |

Experimental Protocols: A Methodological Overview

The characterization of molecular targets for a compound like (S)-Propoxate would involve a combination of in vitro and in vivo experimental techniques.

In Vitro Methods

-

Radioligand Binding Assays: These assays are used to determine the binding affinity of a compound for a specific receptor.[4] A radiolabeled ligand with known affinity for the receptor is competed with varying concentrations of the test compound.

-

Electrophysiology: Techniques like patch-clamp recording are used to measure the effect of the compound on the function of ion channels and receptors in isolated neurons or cell lines expressing the target of interest.[3] This allows for the determination of functional potency (e.g., EC50 or IC50).

-

Fluorescent Imaging: Calcium imaging, for instance, can be used to assess the effect of a compound on neuronal activity by measuring changes in intracellular calcium concentrations.[5]

In Vivo Methods

-

Animal Models: The effects of the compound on behavior, sedation, or other physiological parameters are assessed in animal models to understand its integrated effects in a living organism.

-

Microdialysis: This technique can be used to measure neurotransmitter levels in specific brain regions of awake, freely moving animals to assess the effect of the compound on neurotransmitter release and reuptake.

Visualization of Signaling Pathways and Workflows

Diagrams created using Graphviz would be used to visualize key concepts. Below are examples of what these diagrams would look like.

Caption: A generalized experimental workflow for characterizing the molecular targets of a novel neuroactive compound.